Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Overview
Description
Methyl (1S)-bicyclo[221]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical studies This compound is characterized by its bicyclo[221]heptene framework, which is a common motif in organic chemistry due to its rigidity and strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and methyl acrylate under controlled conditions yields the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its rigid structure and reactivity.
Mechanism of Action
The mechanism by which Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strain in the bicyclic system and the presence of the ester group. These factors facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate
Uniqueness
Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate is unique due to its specific stereochemistry and the presence of the ester group, which imparts distinct reactivity compared to other similar bicyclic compounds. Its rigid structure and strain make it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3/t6?,7-/m0/s1 |
InChI Key |
VYHVHWVKRQHORF-MLWJPKLSSA-N |
Isomeric SMILES |
COC(=O)C1=CC2CC[C@H]1C2 |
Canonical SMILES |
COC(=O)C1=CC2CCC1C2 |
Origin of Product |
United States |
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